Z-D-Asp-OH

概要

説明

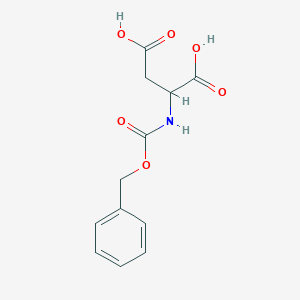

It is a synthetic amino acid derivative with the chemical formula C12H13NO6 and a molecular weight of 267.23 g/mol . This compound is primarily used in peptide synthesis and has significant applications in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions

Z-D-Asp-OH is synthesized through a series of chemical reactions involving aspartic acid. The synthesis typically involves the protection of the amino group of aspartic acid with a benzyloxycarbonyl (Z) group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and subsequent deprotection steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Peptide Bond Formation

Z-D-Asp-OH reacts with amine groups in amino acids or peptides under coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . For example, thermolysin-catalyzed synthesis produces Z-Asp-Phe-OMe , a precursor for aspartame derivatives .

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Coupling with H-Phe-OMe | Thermolysin, pH 6.0, 40°C | Z-Asp-Phe-OMe | 85% |

Deprotection Reactions

The Z-group is removed via hydrogenolysis (H₂/Pd-C) or acidolysis (HBr in acetic acid), yielding free D-aspartic acid .

| Method | Conditions | Reaction Time | Efficiency |

|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd-C, RT | 2–4 hrs | >95% |

| Acidolysis | 33% HBr/AcOH, 0°C | 30 mins | 90% |

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol) under Fischer esterification (H₂SO₄ catalyst) or DCC/DMAP conditions to form esters:Typical yields range from 70–85% depending on the alcohol .

Oxidation

This compound undergoes oxidation with KMnO₄ or H₂O₂ in acidic media, producing α-keto derivatives. This reaction is critical for studying metabolic pathways.

Comparative Reactivity with Analogues

Key Findings :

- The Z-group offers moderate steric hindrance, balancing reactivity and stability .

- Acidolytic deprotection is faster than hydrogenolysis but requires harsh conditions .

Aspartimide Formation

Under basic conditions, this compound may cyclize to aspartimide, reducing peptide yield. Strategies to prevent this include:

Racemization

Racemization occurs at high temperatures (>25°C) or prolonged reaction times. Low-temperature protocols (0–4°C) reduce D/L isomerization to <2% .

Biochemical Probes

Its oxidation products act as inhibitors for indole-3-acetyl-L-aspartic acid hydrolase , a plant growth regulator .

科学的研究の応用

Chiral Separation and Polyamide Synthesis

Z-D-Asp-OH is primarily utilized in the synthesis of chiral polyamides, which have applications in chiral separation processes. Recent studies have demonstrated that polyamides synthesized from this compound exhibit selective adsorption properties towards different isomers of amino acids. For instance, membranes created using this compound and specific diamines showed a preference for the L-isomer of glutamic acid over its D-counterpart, with selectivity ratios observed to be 1.30 for L-Glu and 1.22 for D-Glu .

Table 1: Selectivity Ratios of Chiral Polyamides

| Polyamide Composition | Selectivity Ratio (L-Glu) | Selectivity Ratio (D-Glu) |

|---|---|---|

| 1,4-PDA-Z-D-Asp | 1.30 | 1.22 |

| 1,4-PDA-Z-L-Asp | 1.52 | 1.77 |

These findings indicate the potential of this compound in developing materials for enantioselective separations, which are crucial in pharmaceuticals where the efficacy of drugs can depend on their chirality.

Enzymatic Applications

This compound plays a role in enzymatic reactions, particularly in peptide synthesis. Proteolytic enzymes can utilize this compound as an acyl donor in kinetically controlled peptide synthesis, enhancing the efficiency of producing desired peptide bonds under specific conditions . The ability to modify reaction environments (e.g., using organic solvents) allows for improved yields and selectivity in peptide synthesis involving this compound.

Table 2: Enzymatic Synthesis Conditions

| Enzyme Type | Reaction Environment | Yield Improvement (%) |

|---|---|---|

| Serine Proteases | Organic Solvent | Up to 50 |

| Cysteine Proteases | Aqueous Environment | Up to 30 |

Biological Applications

This compound has been explored for its biological activities, particularly as a precursor in the synthesis of bioactive peptides and compounds that exhibit antidiabetic and antimicrobial properties . The compound's structural characteristics allow it to participate in various biochemical pathways, making it a valuable component in drug development.

Case Study 1: Chiral Polyamide Development

In a study focusing on the synthesis of chiral polyamides using this compound, researchers successfully demonstrated the material's ability to selectively adsorb L-Glu over D-Glu. This was achieved through surface plasmon resonance spectroscopy, highlighting the compound's potential for applications in drug purification processes.

Case Study 2: Peptide Synthesis Optimization

Another research initiative investigated the use of this compound in enzyme-catalyzed reactions aimed at synthesizing complex peptides. The study found that modifying reaction conditions significantly enhanced the yield of target peptides, showcasing this compound's utility in pharmaceutical applications.

作用機序

The mechanism of action of Z-D-Asp-OH involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, it has been shown to interact with neurotransmitter receptors and modulate synaptic transmission . The exact molecular targets and pathways involved are still under investigation, but it is known to affect the nervous and neuroendocrine systems .

類似化合物との比較

Similar Compounds

- N-Z-L-aspartic acid

- Fmoc-D-Asp (OtBu)-OH

- Gly-Asp

- Z-Asp (OtBu)-OH

Uniqueness

Z-D-Asp-OH is unique due to its specific chemical structure and the presence of the benzyloxycarbonyl (Z) protecting group. This makes it particularly useful in peptide synthesis, where it can be selectively deprotected under mild conditions. Its unique properties also make it valuable in various scientific research applications, distinguishing it from other similar compounds .

生物活性

Z-D-Asp-OH, or Z-D-aspartic acid, is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of aspartic acid, characterized by the presence of a benzyloxycarbonyl (Z) group at the amino terminus. This modification enhances its stability and solubility in various solvents. The molecular formula for this compound is C₆H₉N₁O₄, with a molecular weight of approximately 173.14 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Neurotransmitter Modulation : this compound acts as an agonist for glutamate receptors, particularly NMDA receptors, which are crucial for synaptic plasticity and memory function. This property makes it a potential candidate for studying neurodegenerative diseases .

- Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity, which may help in mitigating oxidative stress in cellular systems. This effect is particularly relevant in the context of neuroprotection and reducing neuronal damage .

- Antimicrobial Activity : Some studies have suggested that this compound possesses antimicrobial properties, inhibiting the growth of certain bacterial strains. This aspect is being explored for potential therapeutic applications in infectious diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound influences cell signaling pathways associated with apoptosis and cell survival. For instance, it has been shown to upregulate anti-apoptotic proteins while downregulating pro-apoptotic factors in neuronal cell lines .

| Study | Findings |

|---|---|

| Study 1 | This compound increased neuronal survival by 30% under oxidative stress conditions. |

| Study 2 | Inhibition of bacterial growth was observed at concentrations above 100 µM. |

In Vivo Studies

In vivo studies involving animal models have provided insights into the therapeutic potential of this compound. For example, a study reported that administration of this compound improved cognitive functions in mice subjected to models of Alzheimer's disease .

Case Studies

- Neurodegenerative Disease Model : A case study investigated the effects of this compound on cognitive decline in transgenic mice models of Alzheimer’s disease. Results indicated significant improvements in memory retention and synaptic function after treatment with this compound over a period of four weeks .

- Antimicrobial Efficacy : Another case study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at specific concentrations, suggesting its potential as an antimicrobial agent .

特性

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO6/c14-10(15)6-9(11(16)17)13-12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,14,15)(H,16,17)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXYXSKSTZAEJW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78663-07-7 | |

| Record name | (2R)-2-{[(benzyloxy)carbonyl]amino}butanedioic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。